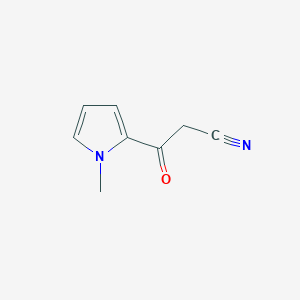

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

"3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" is a compound that has been explored in the context of synthesizing novel heterocyclic compounds. Its relevance spans various chemical reactions, showcasing its potential in creating structurally diverse and functionally rich molecules.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-b]quinolines through azide-methylenecyclopropanes and isonitriles catalyzed by Rh(II) complexes demonstrates the compound's versatility in forming structurally novel heterocycles (Kai Chen, Xiangying Tang, & M. Shi, 2016). Additionally, stereoselective synthesis approaches highlight the compound's role in generating key intermediates for further chemical synthesis (M. Lall et al., 2012).

Molecular Structure Analysis

The crystal structure of related compounds, as revealed through X-ray crystallography, provides insights into the molecular geometry and bonding interactions, which are crucial for understanding the chemical behavior of "3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" derivatives (A. Halimehjani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound underscore its reactivity and potential for creating diverse molecular structures. For instance, cycloaddition reactions offer pathways to 1-pyrrolines, showcasing the compound's utility in synthesizing pyrrolidine derivatives (Bo Cui, Jun Ren, & Zhongwen Wang, 2014). Similarly, regioselective cycloaddition reactions further highlight the compound's versatility in heterocyclic chemistry (P. Oravec et al., 1991).

Physical Properties Analysis

While specific studies on the physical properties of "3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile" itself were not identified, related research on the synthesis and characterization of analogous compounds provides a basis for understanding the physical characteristics, such as crystal structure and thermal stability, of similar nitrile-containing heterocycles (W. M. Al-Adiwish & Wedad M. Barag, 2022).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity in various synthesis reactions and the formation of heterocyclic derivatives, are illustrated through its involvement in synthesizing pyrrolo[1,2-a]indoles and other novel functionalized analogs. These studies reveal the compound's potential for contributing to the development of new materials with unique chemical functionalities (T. Kazembe & D. Taylor, 1980).

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial and Anticancer Agents

- Field : Pharmaceutical Chemistry

- Application : Pyrrole-based chalcones, which are similar to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity, cytotoxicity, and genotoxicity .

- Methods : The compounds were synthesized via the base-catalyzed Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(aryl)furfural derivatives . They were then evaluated for their in vitro antimicrobial effects on pathogenic bacteria and Candida species using microdilution and ATP luminescence microbial cell viability assays . An MTT assay was performed to determine the cytotoxic effects of the compounds on various cell lines .

- Results : Two compounds, 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one and 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one, were found to be the most potent antifungal agents against Candida krusei . Another compound, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one, showed more selective anticancer activity than cisplatin against the HepG2 cell line .

-

Crystal and Molecular Structure Determination

- Field : Crystallography

- Application : The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined .

- Methods : The structures were determined by single crystal X-ray diffraction .

- Results : The results of the study are not detailed in the search results .

- Proteomics Research

- Field : Proteomics

- Application : A similar compound, “3-(1-methyl-1H-pyrrol-2-yl)acrylic acid”, is used in proteomics research .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The results of the study are not detailed in the search results .

- Proteomics Research

- Field : Proteomics

- Application : A similar compound, “3-(1-methyl-1H-pyrrol-2-yl)acrylic acid”, is used in proteomics research .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The results of the study are not detailed in the search results .

Safety And Hazards

“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include “H301: Toxic if swallowed” and the precautionary statements include "P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician" .

Eigenschaften

IUPAC Name |

3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGLZWHJQFTJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380400 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

CAS RN |

77640-03-0 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

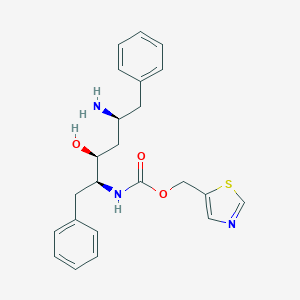

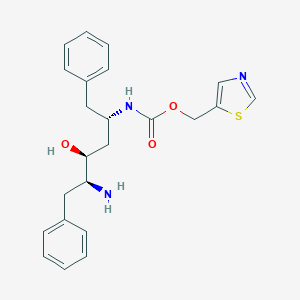

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)